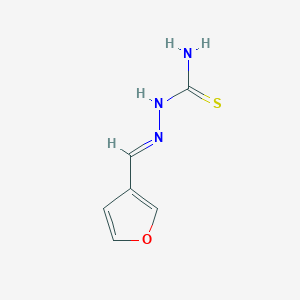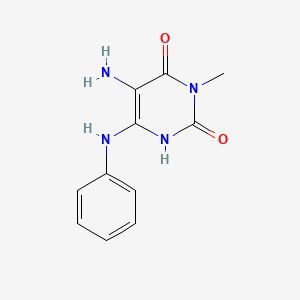
5-Amino-6-anilino-3-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenylamino group attached to a pyrimidine ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methyluracil and aniline.
Condensation Reaction: The first step involves the condensation of 3-methyluracil with aniline in the presence of a suitable catalyst, such as acetic acid, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under controlled conditions, typically involving heating and the use of a dehydrating agent, to form the desired pyrimidine ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The amino and phenylamino groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced pyrimidine compounds. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-methyluracil: Lacks the phenylamino group, resulting in different chemical and biological properties.
6-Phenylaminouracil: Lacks the methyl group, leading to variations in reactivity and activity.
5-Amino-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione: Similar structure but without the methyl group, affecting its overall properties.
Uniqueness
5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the methyl and phenylamino groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
61683-70-3 |
|---|---|
Molekularformel |
C11H12N4O2 |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
5-amino-6-anilino-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N4O2/c1-15-10(16)8(12)9(14-11(15)17)13-7-5-3-2-4-6-7/h2-6,13H,12H2,1H3,(H,14,17) |
InChI-Schlüssel |
YJTDZQMOJWTHOR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=C(NC1=O)NC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



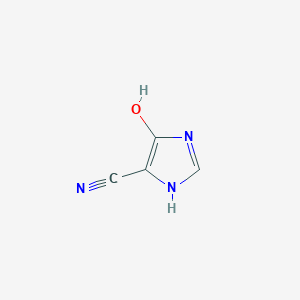
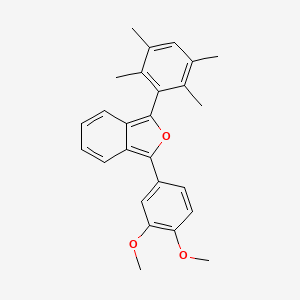
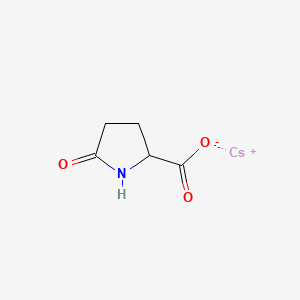
![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
![3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide](/img/structure/B12908192.png)
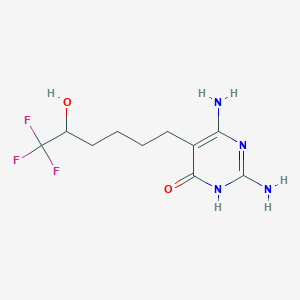
![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
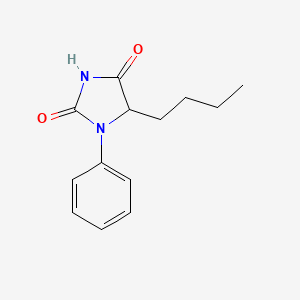
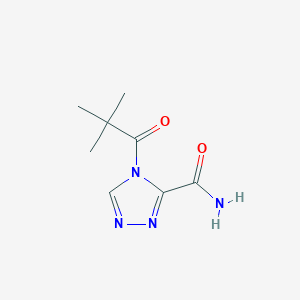
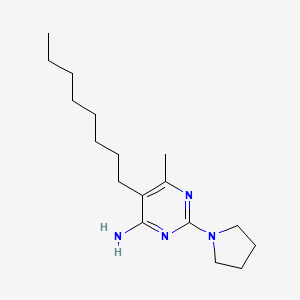
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
